molecular formula C10H11BrClNO B14057877 1-(3-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one

1-(3-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one

Cat. No.: B14057877
M. Wt: 276.56 g/mol
InChI Key: FAHNKTOUAYTVSG-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of the amino and chloromethyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitutions and functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(3-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent bonds or non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one
  • 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one

Uniqueness: 1-(3-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chlorinated analogs. This uniqueness makes it valuable for specific applications where bromine’s reactivity is advantageous.

Biological Activity

1-(3-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Amino group : Contributes to hydrogen bonding with biological targets.
  • Chloromethyl group : Enhances reactivity and potential interactions with enzymes.
  • Bromopropanone moiety : May participate in electrophilic reactions, influencing biological activity.

Its molecular formula is C9H10BrClN\text{C}_9\text{H}_{10}\text{BrClN}, and it has a molecular weight of approximately 276.56 g/mol.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity. This is crucial for therapeutic applications targeting metabolic pathways.
  • Protein Interactions : The amino and chloromethyl groups facilitate interactions with proteins, potentially altering their functions.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its interactions with various biological targets have been documented in several studies:

Antimicrobial Activity

This compound has shown promising results against various pathogens. A study evaluated its Minimum Inhibitory Concentration (MIC) against different bacterial strains:

Pathogen MIC (µg/mL) Comments
Methicillin-resistant Staphylococcus aureus (MRSA)≤ 0.25Significant activity observed
Escherichia coli>200No activity detected
Pseudomonas aeruginosa>200No activity detected
Candida albicansNot testedFurther studies required

These results suggest that the compound is particularly effective against Gram-positive bacteria while lacking activity against Gram-negative strains.

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties. A notable investigation involved testing its effects on cancer cell lines:

Cell Line IC50 (µg/mL) Mechanism
MCF-7 (breast cancer)5.13Induces apoptosis via caspase activation
HCT-116 (colon cancer)1.54Cell cycle arrest at G1 phase

These findings highlight the compound's potential as an anticancer agent, warranting further exploration in drug development.

Case Studies

Several case studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound:

  • Enzyme Inhibition Studies : Research demonstrated that structurally related compounds effectively inhibited specific enzymes involved in metabolic pathways, suggesting a similar mechanism for our compound.
  • Antimicrobial Screening : A library of analogues was screened against MRSA, leading to the identification of compounds with MIC values significantly lower than those observed for traditional antibiotics.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[3-amino-5-(chloromethyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H11BrClNO/c1-6(14)10(11)8-2-7(5-12)3-9(13)4-8/h2-4,10H,5,13H2,1H3

InChI Key

FAHNKTOUAYTVSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)CCl)N)Br

Origin of Product

United States

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